molecular formula C7H5Cl2NO3 B1600442 (2,3-Dichloro-6-nitrophenyl)methanol CAS No. 393078-37-0

(2,3-Dichloro-6-nitrophenyl)methanol

Cat. No.: B1600442
CAS No.: 393078-37-0
M. Wt: 222.02 g/mol
InChI Key: OCSXCROLWYVFAO-UHFFFAOYSA-N
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Description

(2,3-Dichloro-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methanol group at the para position relative to the nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-nitrophenyl)methanol typically involves the nitration of 2,3-dichlorotoluene followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, and subsequent oxidation converts the methyl group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dichloro-6-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be further oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: (2,3-Dichloro-6-nitrobenzoic acid)

    Reduction: (2,3-Dichloro-6-aminophenyl)methanol

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2,3-Dichloro-6-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The chlorine atoms and methanol group also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • (2,4-Dichloro-6-nitrophenyl)methanol
  • (2,3-Dichloro-5-nitrophenyl)methanol
  • (2,3-Dichloro-6-nitrobenzyl alcohol)

Comparison: (2,3-Dichloro-6-nitrophenyl)methanol is unique due to the specific positioning of its chlorine and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(2,3-dichloro-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXCROLWYVFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457273
Record name 2,3dichloro-6-nitro benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393078-37-0
Record name 2,3dichloro-6-nitro benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z23KFN4ZZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To form 2,3-dichloro-6-nitrobenzylalcohol (compound XX) from 2,3-dichloro-6-nitro benzaldehyde (compound XIX), compound XIX is preferably solubilized in a solvent or solvent mixture such as toluene and methanol. The solution of compound XIX is added to a reducing solution such as sodium borohydride in an organic solvent over a period of time to maintain a reaction temperature below about 40° C., preferably 25° C. The reaction is preferably stirred for 24 hours at room temperature under nitrogen and then washed with water. After removing the aqueous layer the organic layer is azeotropically dried and concentrated forming 2,3-dichloro-6-nitrobenzylalcohol (compound XX).
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dichloro-6-nitrobenzaldehyde (7.62 g, 34.9 mmol) in tetrahydrofuran (75 mL) was added sodium borohydride (1.31 g, 34.9 mmol) followed by ethanol (1.75 mL), and the mixture was stirred for 1.5 hours. Saturated aqueous ammonium chloride (75 mL) was added, and the solution was extracted three times with EtOAc. The combined organic layers were dried (MgSO4) and then concentrated to give 2,3-dichloro-6-nitrobenzyl alcohol, as an oil which crystallised, 7.62 g (98%).
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Synthesis routes and methods III

Procedure details

196MBT36 (100 mg, 0.455 mmol) was dissolved in methanol (2 mL). Sodium borohydride (17 mg, 0.455 mmol) was added and the mixture was stirred for 30 minutes at room temperature. Saturated aqueous ammonium chloride (1 mL) was added and extracted with dichloromethane (2×10 mL). The combined organic phases were dried over Na2SO4, filtered and evaporated to give 2,3-dichloro-6-nitrobenzyl alcohol (196MBT46-A, 92 mg, 91%) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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